An In-depth Technical Guide to the Physical and Chemical Properties of Nonane-2,5-diol
An In-depth Technical Guide to the Physical and Chemical Properties of Nonane-2,5-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonane-2,5-diol is a nine-carbon aliphatic diol with hydroxyl groups located at the second and fifth positions. As a 1,4-diol, it possesses two secondary alcohol functionalities, which dictate its chemical reactivity and physical properties. This guide provides a summary of its predicted characteristics, a plausible synthetic route, and detailed purification protocols.
Predicted Physical and Chemical Properties
Due to the absence of experimentally determined data, the following table summarizes the predicted physical and chemical properties of Nonane-2,5-diol. These values are estimations based on its structure and comparison with similar long-chain diols.
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₂₀O₂ | - |
| Molecular Weight | 160.26 g/mol | - |
| Appearance | Colorless, viscous liquid | Typical for aliphatic diols of this size. |
| Boiling Point | ~230-240 °C (at 760 mmHg) | Estimated based on trends for similar diols. Boiling point is elevated due to hydrogen bonding. |
| Melting Point | < 0 °C | Expected to be a liquid at room temperature. |
| Density | ~0.93 - 0.95 g/cm³ | Slightly less dense than water. |
| Solubility | - Sparingly soluble in water- Soluble in polar organic solvents (e.g., ethanol, methanol, acetone) | Solubility in water is limited by the long nonpolar carbon chain. Good solubility in alcohols is expected. |
| pKa | ~16-18 | Typical for a secondary alcohol. |
Predicted Spectral Data
Predicted spectral data can aid in the identification and characterization of Nonane-2,5-diol.
| Spectroscopy | Predicted Features |
| ¹H NMR | - Broad singlet for the two hydroxyl (-OH) protons.- Multiplets for the methine protons (-CHOH) at positions 2 and 5.- Complex multiplets for the methylene (B1212753) (-CH₂-) protons.- A triplet for the terminal methyl (-CH₃) group at position 1 and a doublet for the methyl group at position 9. |
| ¹³C NMR | - Two distinct signals for the carbons bearing the hydroxyl groups (C2 and C5).- Multiple signals in the aliphatic region for the other seven carbon atoms. |
| IR Spectroscopy | - A strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups.- C-H stretching absorptions in the region of 2850-3000 cm⁻¹.- C-O stretching absorptions in the region of 1000-1200 cm⁻¹.[1] |
| Mass Spectrometry | - The molecular ion peak (M⁺) may be weak or absent.- Characteristic fragmentation patterns would involve the loss of water (M-18) and cleavage adjacent to the hydroxyl groups. |
Experimental Protocols
The following are detailed, plausible experimental protocols for the synthesis and purification of Nonane-2,5-diol.
Synthesis of Nonane-2,5-diol via Reduction of Nonane-2,5-dione
A common and effective method for the synthesis of 1,4-diols is the reduction of the corresponding 1,4-dione.[2][3]
Reaction:
Caption: Synthesis and Purification Workflow for Nonane-2,5-diol.
Reactivity and Potential Applications
As a 1,4-diol, Nonane-2,5-diol is expected to undergo reactions typical of secondary alcohols, including:
-
Oxidation: Oxidation of the secondary alcohol groups can yield the corresponding ketones or diketones.
-
Esterification: Reaction with carboxylic acids or their derivatives will form esters.
-
Etherification: Formation of ethers can be achieved under appropriate conditions.
-
Dehydration: Intramolecular dehydration could potentially lead to the formation of a substituted tetrahydrofuran.
The long alkyl chain and the two hydroxyl groups suggest potential applications as a specialty solvent, a monomer for polyester (B1180765) or polyurethane synthesis, or as a starting material for the synthesis of more complex molecules in the pharmaceutical or fine chemical industries.
Safety Considerations
While specific toxicity data for Nonane-2,5-diol is not available, it should be handled with the standard precautions for laboratory chemicals. It is expected to be an irritant to the eyes and skin. Inhalation of vapors and ingestion should be avoided. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
